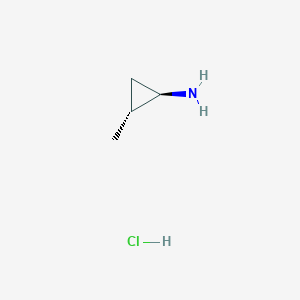![molecular formula C19H25N3O2 B2800206 N-cyclopentyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574567-50-2](/img/structure/B2800206.png)
N-cyclopentyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula .
Synthesis Analysis
This involves the methods and reactions used to synthesize the compound. For example, compounds can be prepared by alkylation with different alkyl iodides in the presence of sodium hydride (NaH) in N, N -dimethylformamide (DMF) at 50 °C .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and chemical stability. For example, Cyclopentyl methyl ether has a high boiling point of 106 °C (223 °F) and is relatively stable under acidic and basic conditions .Wissenschaftliche Forschungsanwendungen
- The pyridoquinazoline scaffold has been investigated for its antitumor effects. Researchers have synthesized derivatives of this compound and evaluated their cytotoxicity against cancer cell lines. Some derivatives exhibit promising activity by inhibiting cell proliferation or inducing apoptosis .
- Certain pyrrolopyrazine derivatives, including those related to our compound, have shown kinase inhibitory properties. Kinases play a crucial role in cell signaling pathways, and inhibiting them can be therapeutically relevant for diseases like cancer and inflammation .
- Pyrrolopyrazine derivatives have demonstrated antimicrobial effects against bacteria and fungi. These compounds could potentially serve as leads for developing new antibiotics or antifungal agents .
- Inflammation is implicated in various diseases. Some pyrrolopyrazine derivatives exhibit anti-inflammatory properties, making them interesting candidates for drug development .
- Researchers have explored the antiviral activity of pyrrolopyrazine derivatives. These compounds may interfere with viral replication or entry mechanisms, offering potential therapeutic avenues against viral infections .
- Interestingly, pyrrolopyrazine derivatives have been isolated from diverse sources such as plants, microbes, soil, and marine life. Investigating their natural occurrence and biological roles can provide insights into their potential applications .
Anticancer Properties
Kinase Inhibition
Antimicrobial Activity
Anti-Inflammatory Potential
Antiviral Applications
Natural Product Isolation
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-cyclopentyl-5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-21-16-12-13(18(23)20-14-6-2-3-7-14)9-10-15(16)19(24)22-11-5-4-8-17(21)22/h9-10,12,14,17H,2-8,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXZKRIMQLQJTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2800125.png)



![Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl-](/img/structure/B2800133.png)


![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2800136.png)




![1-(4-Chlorophenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone](/img/structure/B2800146.png)